BenchChemオンラインストアへようこそ!

WK298

MDMX p53 protein-protein interaction inhibitor

WK298 (Novartis-101) is a unique dual MDM2/MDMX-p53 inhibitor—one of only two selective MDMX antagonists reported. With MDM2 IC50=0.19 μM and MDMX IC50=19.7 μM, it enables full p53 pathway activation unachievable with MDM2- or MDMX-selective agents alone. Procure WK298 for benchmark studies, structural biology of MDMX, and dissecting non-redundant p53 regulatory mechanisms.

Molecular Formula C35H38Cl2N6O
Molecular Weight 629.6 g/mol
Cat. No. B1683313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWK298
SynonymsWK-298;  WK 298;  WK298; 
Molecular FormulaC35H38Cl2N6O
Molecular Weight629.6 g/mol
Structural Identifiers
SMILESCN(C)CCCN(C)C1CCN(C1)C(=O)C2=C(C3=C(N2)C=C(C=C3)Cl)C4=C(N=CN4CC5=CC=C(C=C5)Cl)C6=CC=CC=C6
InChIInChI=1S/C35H38Cl2N6O/c1-40(2)17-7-18-41(3)28-16-19-42(22-28)35(44)33-31(29-15-14-27(37)20-30(29)39-33)34-32(25-8-5-4-6-9-25)38-23-43(34)21-24-10-12-26(36)13-11-24/h4-6,8-15,20,23,28,39H,7,16-19,21-22H2,1-3H3/t28-/m0/s1
InChIKeyLWWQYOWAPGRPRH-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WK298 Supplier Overview: Potent MDM2/MDMX-p53 Interaction Inhibitor for p53 Pathway Activation


WK298 (also known as WK-298, WK 298, and Novartis-101) is a potent small-molecule inhibitor that binds and disrupts the interaction of the p53 tumor suppressor with its negative regulators, MDM2 and MDMX . It is characterized as an MDM2/MDMX-p53 interaction inhibitor that can fully activate the p53 pathway, with reported IC50 values of 0.19 μM for the MDM2-p53 interaction and 19.7 μM for the MDMX-p53 interaction . WK298 is one of only two small molecules reported as selective p53-MDMX antagonists [1], making it a critical tool compound for dissecting MDMX-dependent biology and a valuable reference for dual p53-MDM2/MDMX inhibition strategies [2].

Why WK298 Cannot Be Replaced by Generic MDM2 or MDMX Inhibitors in Experimental Design


The p53-MDM2/MDMX regulatory network is characterized by functional non-redundancy between MDM2 and MDMX; each protein employs distinct mechanisms to suppress p53 activity, and their relative expression levels vary across tumor types [1]. While many compounds potently inhibit MDM2 (e.g., Nutlin-3a, IC50 ~90 nM) or MDMX (e.g., SJ-172550, EC50 ~5 μM), WK298 occupies a unique pharmacological space as a dual inhibitor with a defined selectivity profile [2]. Substituting WK298 with an MDM2-selective inhibitor (e.g., Nutlin-3a) would fail to relieve MDMX-mediated p53 repression, while substituting with the MDMX-selective SJ-172550 would leave MDM2 activity largely unaffected [3]. WK298's ability to simultaneously engage both negative regulators is essential for achieving full p53 pathway activation in cellular contexts where both MDM2 and MDMX are overexpressed [1]. This differentiated binding profile directly impacts experimental outcomes, making generic substitution scientifically invalid without re-optimization of assay conditions and expected p53 response magnitude [4].

Quantitative Differentiation of WK298: Head-to-Head Comparisons with MDM2/MDMX Inhibitors


WK298 vs. SJ-172550: Comparative MDMX Antagonism and MDM2 Activity

WK298 and SJ-172550 are the only two small molecules reported as selective p53-MDMX antagonists [1]. While both compounds inhibit the p53-MDMX interaction, their activity against MDM2 differs substantially. WK298 binds to both MDM2 and MDMX, with IC50 values of 0.19 μM and 19.7 μM respectively, demonstrating dual inhibition . In contrast, SJ-172550 exhibits much weaker affinity for MDM2 (EC50 = 26 μM) compared to MDMX (EC50 = 2.3-5 μM), making it a more MDMX-selective tool . This differential MDM2 engagement means WK298 can activate p53 in cells where MDM2 is the dominant negative regulator, whereas SJ-172550 would have limited efficacy.

MDMX p53 protein-protein interaction inhibitor cancer

WK298 vs. Nutlin-3a: Divergent MDMX Engagement and Pathway Activation

Nutlin-3a is a potent, selective MDM2 inhibitor (IC50 = 90 nM) but a weak inhibitor of MDMX [1]. WK298, in contrast, inhibits both MDM2 (IC50 = 0.19 μM) and MDMX (IC50 = 19.7 μM), albeit with a preference for MDM2 . Structural studies reveal that WK298 binds to the p53-binding pocket of MDMX and a secondary site near the Leu26 subpocket, a binding mode distinct from Nutlin-3a [2]. This difference translates to functional divergence: WK298 can fully activate the p53 pathway by relieving both MDM2- and MDMX-mediated repression, whereas Nutlin-3a primarily relieves MDM2-mediated repression [1]. In cellular assays, combined treatment with SJ-172550 (MDMX inhibitor) and Nutlin-3a (MDM2 inhibitor) was required to achieve p53 activation comparable to WK298 alone [3].

MDM2 MDMX p53 dual inhibitor

WK298 vs. RO-5963: Comparative Dual Inhibition Potency and Selectivity Window

RO-5963 is a well-characterized dual MDM2/MDMX inhibitor with IC50 values of ~17 nM for MDM2 and ~24 nM for MDMX, representing a more balanced and potent dual inhibition profile . In contrast, WK298 exhibits a much larger selectivity window: IC50 = 0.19 μM (190 nM) for MDM2 and 19.7 μM for MDMX, a difference of approximately 104-fold . This stark difference in selectivity profiles means that RO-5963 is a balanced dual inhibitor, while WK298 is a preferential MDM2 inhibitor with measurable MDMX activity. For experiments requiring a more nuanced interrogation of MDM2 versus MDMX contributions to p53 regulation, WK298's differential potency provides a distinct pharmacological probe.

MDM2 MDMX dual inhibitor potency

WK298 Binding Mode: Distinct MDMX Subpocket Engagement

Structural analysis reveals that WK298 binds to the p53-binding pocket of MDMX and a secondary site in close proximity to the MDMX Leu26 subpocket [1]. This binding mode differs from that of Nutlin-3a, which primarily occupies the MDM2 Phe19, Trp23, and Leu26 pockets but shows weak affinity for MDMX [2]. The MDM2 His96-Tyr100 region and the corresponding MDMX Pro95-Tyr99 region create structural differences that WK298 exploits to achieve dual binding [3]. This unique binding mode is a direct consequence of WK298's chemical structure and explains its ability to inhibit MDMX, a property lacking in most MDM2 inhibitors.

MDMX Leu26 subpocket binding mode structural biology

WK298 Research Applications: High-Value Use Cases in Cancer Biology and Drug Discovery


Dual p53-MDM2/MDMX Pathway Activation in Wild-Type p53 Cancer Models

WK298 is optimally suited for experimental systems requiring simultaneous inhibition of both MDM2 and MDMX to achieve full p53 pathway activation. In cancer cell lines with wild-type p53 and co-overexpression of MDM2 and MDMX, WK298 treatment (at concentrations above its MDM2 IC50 of 0.19 μM) will relieve both negative regulatory mechanisms, leading to robust p53 stabilization and transcriptional activity [1]. This dual inhibition cannot be replicated by MDM2-selective agents (e.g., Nutlin-3a) or MDMX-selective agents (e.g., SJ-172550) alone, making WK298 a unique tool for studying the integrated p53 response.

Probing MDMX-Dependent Biology in MDM2-Compromised Systems

WK298's residual MDMX inhibitory activity (IC50 = 19.7 μM) allows for the study of MDMX-specific contributions to p53 regulation in cellular contexts where MDM2 is genetically deleted or pharmacologically inhibited. By treating cells with a saturating dose of an MDM2-selective inhibitor (e.g., Nutlin-3a) and then adding WK298, researchers can isolate the MDMX-dependent component of p53 activation . This experimental design leverages WK298's dual activity to dissect the non-redundant functions of MDM2 and MDMX.

Structural Biology of MDMX-Inhibitor Complexes

Given that WK298 is one of only two reported selective small-molecule MDMX antagonists, it serves as an essential co-crystallization ligand for determining high-resolution structures of the MDMX N-terminal domain [2]. Its distinct binding mode, engaging both the p53-binding pocket and a secondary site near the Leu26 subpocket, provides unique insights into MDMX ligandability that cannot be obtained using MDM2-selective inhibitors or the alternative MDMX antagonist SJ-172550 [1]. WK298 is therefore a critical tool for structure-guided drug discovery efforts targeting the p53-MDMX interaction.

Reference Standard for Dual Inhibitor Development

WK298's well-characterized dual inhibition profile (MDM2 IC50 = 0.19 μM; MDMX IC50 = 19.7 μM) makes it an ideal reference compound for benchmarking novel p53-MDM2/MDMX interaction inhibitors. Its selectivity window (~104-fold) provides a quantitative benchmark for evaluating whether new chemical entities achieve improved MDMX potency or more balanced dual inhibition . Procurement of WK298 is essential for establishing assay performance and comparability across inhibitor discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for WK298

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.